Home > Products > Screening Compounds P39372 > 4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid
4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid -

4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid

Catalog Number: EVT-5550104
CAS Number:
Molecular Formula: C17H22FNO4S
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Directed ortho Metalation: Used to introduce substituents in specific positions on aromatic rings. []
  • Palladium-Catalyzed Cross-Coupling Reactions: Employed for the formation of carbon-carbon bonds, particularly useful for introducing aryl and alkyl groups. []
  • Nucleophilic Aromatic Substitution: Allows for the displacement of suitable leaving groups on aromatic rings with various nucleophiles, enabling the introduction of diverse substituents. []
  • Amide and Ester Formation: Common reactions used to connect different fragments of the target molecule, often involving activated carboxylic acid derivatives and amines or alcohols. []
Applications
  • Antimicrobial Agents: Several papers discuss the synthesis and evaluation of compounds with structural similarities to the query as potential antimicrobial agents, including activity against bacteria and fungi. [, , ] This suggests the possibility of the compound exhibiting similar properties.
  • Anticancer Agents: Some studies focus on compounds with related structures as potential anticancer agents, particularly targeting specific enzymes or pathways involved in cancer cell growth and proliferation. [, ] It is plausible that the compound could possess anticancer activity, but further research is needed.
  • Neurological Disorders: Research on AMPA receptor potentiators, structurally distinct but functionally relevant, highlights their potential in treating Parkinson's disease and other neurological disorders. [] While the compound is not an AMPA potentiator, its potential influence on neurological pathways cannot be ruled out.

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

Compound Description: (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine is a potent and selective Na+/H+ exchanger (NHE) inhibitor. It exhibits a 27-fold higher potency towards the NHE-1 subtype compared to the NHE-2 isoform. This compound has demonstrated cardioprotective effects in experimental models of acute myocardial infarction, both when administered before ischemia and curatively after the onset of symptoms. []

Relevance: The compound shares a similar core structure with the target compound, consisting of an aromatic ring, a linker, and a piperidine-4-carboxylic acid moiety. Both compounds belong to the class of small organic molecules with potential therapeutic applications. The presence of a 2-methyl substituent on the aromatic ring in (2-methyl-5-(methylsulfonyl)benzoyl)guanidine highlights the importance of ortho-substitution for NHE inhibitory activity. This information suggests that similar substitutions on the phenoxy ring of the target compound could be explored for modulating its biological activity. Furthermore, the presence of a methylsulfonyl group in (2-methyl-5-(methylsulfonyl)benzoyl)guanidine, as opposed to the methylthio group in the target compound, suggests potential bioisosteric replacements for optimizing the target compound's properties. []

GW542573X (4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester)

Compound Description: GW542573X is a selective activator of the human KCa2.1 channel, a type of calcium-activated potassium channel. It binds to a specific site on the channel determined by the amino acid Ser293 in the transmembrane segment 5, leading to channel activation. []

Relevance: GW542573X shares the core structure of a piperidine-carboxylic acid ester with the target compound, 4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid. Both compounds contain a piperidine ring substituted at the 4-position with a carboxylic acid derivative. The difference lies in the substituents on the piperidine nitrogen and the carboxylic acid moiety. GW542573X has a carbamate linker attached to the piperidine nitrogen and a tert-butyl ester group on the carboxylic acid, while the target compound has a propanoyl group with a methylthio substituent on the piperidine nitrogen and a free carboxylic acid. This structural comparison suggests that modifications to the substituents on the piperidine nitrogen and the carboxylic acid moiety can significantly impact the pharmacological profile and target selectivity of these compounds. []

CM-TPMF (N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine)

Compound Description: CM-TPMF is a novel activator of the human KCa2.1 channel. It exhibits subtype selectivity, with a 10- to 20-fold higher potency for KCa2.1 compared to other KCa2 channels and the KCa3 channel. Similar to GW542573X, the selectivity of CM-TPMF for KCa2.1 is also dependent on the presence of Ser293 in the channel. []

Relevance: Although structurally distinct from the target compound, CM-TPMF, like GW542573X, highlights the possibility of developing small-molecule modulators for ion channels like KCa2.1, which share a structural feature with the target compound: the piperidine ring. The research on CM-TPMF emphasizes the importance of specific pharmacophores and their interactions with channel residues for achieving subtype selectivity. This knowledge can be applied to the design and optimization of novel compounds targeting similar ion channels, even with different core structures like the target compound. []

B-TPMF (N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine)

Compound Description: B-TPMF is a selective inhibitor of the human KCa2.1 channel. It displays a similar subtype selectivity profile to CM-TPMF, with preferential activity towards KCa2.1 over other KCa2 and KCa3 channels. The inhibitory effect of B-TPMF is also dependent on the Ser293 residue in the KCa2.1 channel. []

Relevance: B-TPMF, although structurally different from the target compound, belongs to the same class of KCa2.1 modulators as CM-TPMF. Its identification further underscores the existence of a common pharmacological interaction site on the KCa2.1 channel that can accommodate both activators and inhibitors. The discovery of B-TPMF as the first small-molecule inhibitor with significant selectivity among KCa2 channel subtypes provides valuable insights into the structure-activity relationships governing KCa2.1 modulation. This knowledge can be extrapolated to the design of novel compounds, even with distinct core structures like the target compound, that can selectively target specific KCa2 channel subtypes for therapeutic purposes. []

Properties

Product Name

4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid

IUPAC Name

4-(2-fluoro-5-methylphenoxy)-1-(2-methylsulfanylpropanoyl)piperidine-4-carboxylic acid

Molecular Formula

C17H22FNO4S

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C17H22FNO4S/c1-11-4-5-13(18)14(10-11)23-17(16(21)22)6-8-19(9-7-17)15(20)12(2)24-3/h4-5,10,12H,6-9H2,1-3H3,(H,21,22)

InChI Key

ZGENGNKFALFIIU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)OC2(CCN(CC2)C(=O)C(C)SC)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)F)OC2(CCN(CC2)C(=O)C(C)SC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.